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Compound of Interest

Compound Name: 2(1H)-Quinazolinone, 8-chloro-

CAS No.: 60610-15-3

Cat. No.: B3146708

Get Quote

CAS: 60610-15-3 Molecular Formula: C₈H₅ClN₂O Molecular Weight: 180.59 g/mol

Executive Summary
8-chloro-2(1H)-quinazolinone is a critical heterocyclic scaffold in medicinal chemistry, serving

as a precursor for various bioactive agents, including kinase inhibitors, anticonvulsants, and

anti-inflammatory drugs. Its solubility profile is characterized by a stark contrast between

aprotic polar solvents (DMSO) and protic solvents (Methanol), driven by its rigid planar

structure and strong intermolecular hydrogen bonding.

This guide provides a technical analysis of its solubility behavior, offering researchers a

validated framework for stock solution preparation, formulation, and experimental

determination.

Physicochemical Context & Solubility Mechanism[1]
[2][3]
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To understand the solubility profile, one must analyze the structural determinants of the solid-

state lattice energy.

Structural Analysis[4][5]
Lattice Energy: The 2(1H)-quinazolinone core contains both a hydrogen bond donor (N-H)

and an acceptor (C=O). In the solid state, these moieties form strong intermolecular

hydrogen bond networks (dimers or ribbons), resulting in a high melting point (typically

>250°C) and high lattice energy.

Lipophilicity: The Chlorine substitution at the C8 position increases lipophilicity (logP)

compared to the parent quinazolinone, further reducing aqueous solubility while enhancing

solubility in organic solvents.

Solvent Interaction Mechanism
DMSO (Dimethyl Sulfoxide): As a powerful polar aprotic solvent, DMSO acts as a strong

hydrogen bond acceptor. It effectively disrupts the intermolecular N-H···O=C bonds of the

quinazolinone crystal lattice, solvating the N-H protons. Consequently, 8-chloro-2(1H)-

quinazolinone exhibits high solubility in DMSO.

Methanol (MeOH): While polar and protic, methanol’s ability to disrupt the strong crystal

lattice of fused heterocyclic amides is limited. It competes for hydrogen bonds but often lacks

the energy to fully overcome the lattice enthalpy at room temperature. Consequently, the

compound exhibits low-to-moderate solubility in methanol, often requiring thermal energy

(heating) to achieve significant dissolution.

Solvation Mechanism Diagram
The following diagram illustrates the competitive solvation process.
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Figure 1: Comparative solvation mechanism showing the efficacy of DMSO vs. Methanol in

disrupting the quinazolinone crystal lattice.

Solubility Data Profile
The following values represent the expected solubility ranges based on structural analogs (e.g.,

6-chloro-2(1H)-quinazolinone) and general physicochemical principles for this scaffold.
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Solvent Solubility Class
Estimated Range
(25°C)

Primary Utility

DMSO High 50 – 100 mg/mL

Stock solution

preparation (10-100

mM).

DMF High 40 – 80 mg/mL
Alternative stock

solvent; synthesis.

Methanol Low / Moderate 1 – 5 mg/mL

Washing,

recrystallization (often

hot).

Ethanol Low < 1 mg/mL
Antisolvent

precipitation.

Water Insoluble < 0.05 mg/mL
Biological assay buffer

(requires co-solvent).

Critical Note: 8-chloro-2(1H)-quinazolinone is prone to "crashing out" (precipitation) upon rapid

dilution of a DMSO stock into aqueous buffers. A stepwise dilution protocol is required for

biological assays.

Experimental Protocol: Solubility Determination
To obtain precise quantitative data for a specific batch, the Shake-Flask Method coupled with

HPLC-UV detection is the gold standard.

Materials
Analyte: 8-chloro-2(1H)-quinazolinone (Solid, >98% purity).

Solvents: HPLC-grade DMSO and Methanol.
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Equipment: Orbital shaker (thermostatted), Centrifuge, HPLC system (UV detector at 254

nm).

Workflow Diagram
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Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Detailed Procedure
Preparation: Place approximately 10 mg of 8-chloro-2(1H)-quinazolinone into a 4 mL glass

vial.

Solvent Addition: Add 1.0 mL of the target solvent (DMSO or Methanol).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b3146708/docs?utm_src=pdf-body-img#solubility-profile-and-characterization-of-8-chloro-2-1h-quinazolinone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3146708?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Observation: If the solid dissolves immediately, add more solid until a visible precipitate

remains (saturation).

Equilibration: Seal the vial and agitate on an orbital shaker at 25°C for 24–48 hours. This

ensures thermodynamic equilibrium is reached.

Phase Separation:

Centrifuge the sample at 10,000 rpm for 10 minutes.

Carefully aspirate the supernatant.

Filter through a 0.22 µm PTFE filter (for DMSO) or Nylon filter (for MeOH) to remove

micro-particulates.

Quantification:

Dilute the filtrate 100-fold or 1000-fold with mobile phase to fit within the linear calibration

range of the HPLC detector.

Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

Mobile Phase: Water/Acetonitrile (50:50) + 0.1% Formic Acid.

Detection: UV Absorbance at 254 nm (aromatic core).

Calculation:

Implications for Drug Development[5][6][7]
Stock Solution Preparation[2][8]

Preferred Solvent: DMSO is the solvent of choice for preparing high-concentration stock

solutions (e.g., 10 mM or 20 mM).

Storage: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles to prevent

moisture absorption (DMSO is hygroscopic), which can cause the compound to precipitate

over time.
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Biological Assay Formulation
Dilution Strategy: When dosing into aqueous media (cell culture or enzyme assays), keep

the final DMSO concentration < 1% (v/v) to avoid solvent toxicity.

Risk of Precipitation: Due to the low aqueous solubility, 8-chloro-2(1H)-quinazolinone may

precipitate upon addition to the buffer.

Mitigation: Use an intermediate dilution step (e.g., 100x stock in DMSO → 10x in

Buffer/DMSO mix → 1x in final Assay Buffer) or incorporate solubilizing agents like

cyclodextrins (e.g., HP-β-CD).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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